

MIND4-17: A Comparative Analysis of its Neuroprotective Efficacy Across Diverse Cell Lines

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Compound of Interest

Compound Name: MIND4-17

Cat. No.: B3660433

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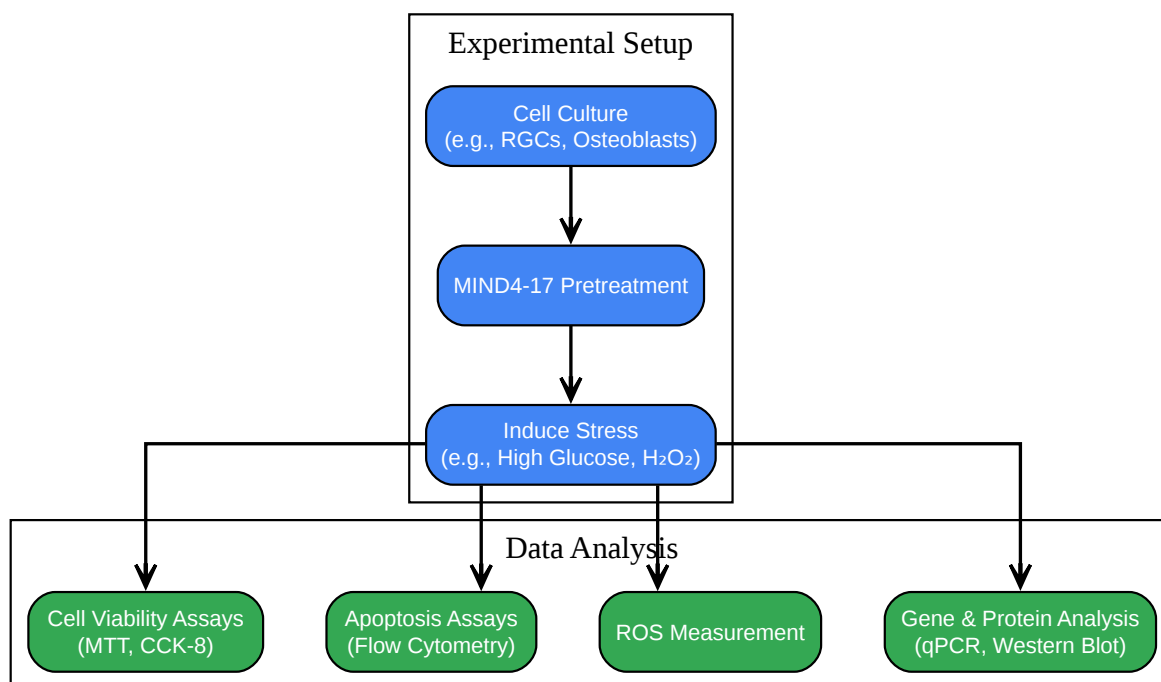
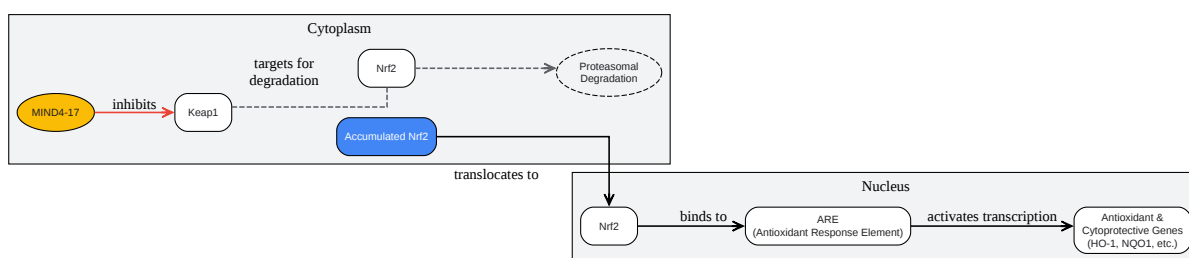
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the neuroprotective agent **MIND4-17**'s performance against oxidative stress in various cell lines. This document synthesizes experimental data to highlight its therapeutic potential and mechanism of action.

MIND4-17 has emerged as a promising small molecule with significant neuroprotective properties.^{[1][2]} Its primary mechanism of action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a crucial cellular defense against oxidative stress.^{[1][2]} This guide provides a comprehensive overview of **MIND4-17**'s efficacy, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual representations of its molecular pathway and experimental application.

Mechanism of Action: Nrf2 Pathway Activation

MIND4-17's neuroprotective effects are primarily attributed to its ability to modulate the Keap1-Nrf2 signaling pathway.^[3] Under normal physiological conditions, Keap1 functions as a negative regulator of Nrf2, targeting it for degradation. **MIND4-17**, a thiazole-containing compound, disrupts the association between Keap1 and Nrf2 by modifying a cysteine residue (C151) on Keap1. This disruption prevents Nrf2 degradation, leading to its stabilization, accumulation in the cytoplasm, and subsequent translocation to the nucleus. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective and antioxidant genes, initiating their transcription. This leads to the

upregulation of enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and γ -glutamylcysteine ligase, fortifying neuronal cells against oxidative damage.



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